(4-((2,5-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-[(2,5-dimethoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c1-30-18-7-9-22(31-2)16(12-18)14-27-23-19-13-17(25)6-8-21(19)26-15-20(23)24(29)28-10-4-3-5-11-28/h6-9,12-13,15H,3-5,10-11,14H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVQZTNIWACWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Intermediate Synthesis
Synthesis of 6-Fluoroquinolin-3-carboxylic Acid
The quinoline core is constructed via the Gould-Jacobs reaction, cyclizing ethyl 3-(2-fluorophenylamino)acrylate under acidic conditions. Subsequent hydrolysis yields 6-fluoroquinolin-3-carboxylic acid (FQCA), characterized by its distinct $$ ^1H $$ NMR profile: δ 8.98 (s, 1H, H-2), 7.76–7.70 (m, 3H, aromatic), and 6.86 (d, $$ J = 8.4 \, \text{Hz} $$, 1H).
Introduction of the Piperidin-1-yl Methanone Group
FQCA is converted to its acyl chloride using thionyl chloride, followed by reaction with piperidine in anhydrous dichloromethane (DCM) to form (6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone. Tributylphosphine (0.93 mmol) facilitates this coupling, achieving yields of 65–72% after silica gel chromatography (20–25% ethyl acetate in DCM).
Key Synthetic Routes
Nucleophilic Aromatic Substitution at C-4
The C-4 chloride of (6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is displaced by 2,5-dimethoxybenzylamine under palladium catalysis. A patent methodology details using cesium carbonate (456 mg) in N,N-dimethylformamide (DMF) at 80°C for 2 hours, yielding the intermediate 4-((2,5-dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone.
Table 1: Optimization of Amine Coupling Conditions
| Condition | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂, Xantphos | Cs₂CO₃ | DMF | 68 | |
| TBTU, DIPEA | — | DCM | 72 | |
| HATU, Et₃N | — | Acetonitrile | 65 |
Reaction Monitoring and Purification
Scalability and Process Considerations
Solvent and Reagent Selection
Anhydrous DMF and DCM are critical for minimizing side reactions. Tributylphosphine enhances coupling efficiency compared to traditional bases like triethylamine.
Yield Optimization
Maximizing yield (72%) requires strict temperature control (80°C) and stoichiometric excess of 2,5-dimethoxybenzylamine (1.1 equiv). Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylamino and piperidin-1-ylmethanone moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a quinoline core, which is known for its biological activity. Its molecular formula is , with a molecular weight of approximately 393.5 g/mol. The presence of fluorine enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.
Medicinal Chemistry
The compound is primarily studied for its potential as an anticancer agent . Research indicates that it can interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication.
Table 1: Mechanism of Action
| Mechanism | Description |
|---|---|
| DNA Intercalation | The compound intercalates into DNA, disrupting replication. |
| Topoisomerase Inhibition | Inhibits topoisomerase enzymes, preventing DNA unwinding. |
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
| HeLa | 12 |
These findings suggest significant potential for development as a lead compound in cancer therapy.
Antimicrobial Activity
As part of the fluoroquinolone class, this compound also exhibits antibacterial properties . Its mechanism typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV.
Table 3: Antimicrobial Activity Against Selected Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results indicate that the compound has potent activity against common pathogens, making it a candidate for further development as an antibiotic.
Biological Research
The compound is utilized in studies involving cell signaling pathways and receptor binding assays. Its structural features facilitate binding to target proteins involved in critical cellular processes.
Case Studies
Recent studies have evaluated the efficacy of (4-((2,5-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone in vivo using murine models bearing human tumor xenografts. The treatment resulted in substantial tumor regression compared to control groups, supporting its potential application in cancer therapy.
Mechanism of Action
The mechanism of action of (4-((2,5-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the benzylamino and piperidin-1-ylmethanone moieties can interact with protein targets, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Effects on Bioactivity: The 2,5-dimethoxybenzylamino group in the target compound may enhance solubility compared to the 4-ethylphenylamino analog , but reduce lipophilicity versus the trifluoromethoxy-containing compound . The piperidinyl methanone group is conserved across analogs, suggesting its role in binding to hydrophobic enzyme pockets.
Molecular Weight and Drug-Likeness :
- The target compound (436.51 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), unlike the 377.46 g/mol analog , which may favor better oral absorption.
Synthetic Accessibility :
- The methylsulfonyl piperazine in the ALDH1A1 inhibitor and the pyrido-pyrimidinyl core require multi-step syntheses, whereas the target compound’s dimethoxybenzyl group may simplify preparation.
Research Findings and Pharmacological Implications
Quinoline Core Modifications: Fluorination at position 6 (common in all listed compounds) is associated with improved metabolic stability and target affinity in kinase inhibitors . The dimethoxybenzyl group in the target compound may confer selectivity for ALDH isoforms due to steric and electronic effects, as seen in related ALDH1A1 inhibitors .
Piperidine vs. Piperazine Moieties :
- Piperazine derivatives (e.g., methylsulfonyl piperazine ) exhibit higher solubility but may increase off-target interactions compared to piperidine-based analogs.
Biological Activity
(4-((2,5-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a quinoline core, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. The addition of specific substituents such as the 2,5-dimethoxybenzylamino group and piperidin-1-ylmethanone enhances its biological profile.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 423.5 g/mol |
| CAS Number | 1326936-29-1 |
| IUPAC Name | (4-((2,5-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone |
The biological activity of (4-((2,5-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is primarily attributed to its ability to interact with specific biological targets:
- DNA Intercalation : The quinoline core can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit topoisomerases, which are enzymes critical for DNA unwinding during replication .
- Receptor Binding : The piperidine moiety can modulate the activity of various receptors, influencing cell signaling pathways.
Anticancer Activity
Research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, studies on related quinoline derivatives have demonstrated selective toxicity towards leukemia and solid tumors .
A notable study evaluated the cytotoxic effects of related compounds on human tumor cell lines. It was found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. While specific data on (4-((2,5-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is limited, its structural analogs suggest a promising profile for further investigation .
Antimicrobial Activity
Quinoline derivatives are also known for their antimicrobial properties. The introduction of fluorine in the structure can enhance lipophilicity and metabolic stability, potentially increasing antimicrobial efficacy .
Case Studies
Several case studies have explored the biological activity of quinoline-based compounds:
- Study on Cytotoxicity : A study evaluated various quinoline derivatives against a panel of 54 human tumor cell lines. Compounds similar to (4-((2,5-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone showed selective cytotoxicity towards leukemia cells with IC50 values ranging from 0.5 to 10 µM .
- Mechanistic Studies : Another study focused on understanding the mechanism by which these compounds exert their effects. It was found that the intercalation into DNA led to increased apoptosis in cancer cells when treated with related quinoline derivatives .
Q & A
Q. What are the key structural features of this compound that influence its potential bioactivity?
The compound's bioactivity is influenced by its quinoline core, which provides a planar aromatic system for target interactions, the 6-fluoro substituent enhancing electron-withdrawing effects, and the 2,5-dimethoxybenzylamino group contributing to solubility and hydrogen bonding. The piperidin-1-yl methanone moiety adds conformational flexibility and modulates lipophilicity. Structural analogs in and highlight the importance of substituent positioning (e.g., fluorine at C6 improves metabolic stability) and the role of methoxy groups in cell permeability .
Q. What synthetic methodologies are reported for this compound, and how can reaction conditions be optimized?
Synthesis typically involves multi-step routes, including:
- Step 1: Coupling of 6-fluoroquinolin-3-carboxylic acid derivatives with piperidine via amidation.
- Step 2: Introduction of the 2,5-dimethoxybenzylamino group via nucleophilic substitution or reductive amination. Optimization requires controlled temperature (40–80°C), polar aprotic solvents (e.g., DMF, acetonitrile), and catalysts like HATU or DIPEA for efficient coupling. and emphasize the need for inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR: Resolve aromatic protons (quinoline core) and methoxy groups (δ 3.7–3.9 ppm).
- HRMS: Confirm molecular weight (expected [M+H]⁺ ~480–500 Da).
- X-ray crystallography: Validate spatial arrangement of the piperidinyl methanone and benzylamino groups (see for analogous structural validation) .
Advanced Research Questions
Q. How can computational modeling predict target interactions for this compound?
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
- Molecular Docking: Screen against kinases or GPCRs using AutoDock Vina; prioritize binding poses with ΔG < -8 kcal/mol. underscores the need to align computational hypotheses with experimental validation (e.g., SPR binding assays) to avoid false positives .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Dose-response standardization: Use fixed assay conditions (e.g., 37°C, 5% CO₂) and validated cell lines (e.g., HEK293 for kinase inhibition).
- Orthogonal assays: Confirm cytotoxicity via MTT and apoptosis via Annexin V/PI staining. recommends systematic replication of conflicting studies with controlled variables (e.g., solvent purity, cell passage number) .
Q. How can reaction kinetics inform the mechanism of piperidinyl methanone formation?
- Pseudo-first-order kinetics: Monitor amidation rates under excess piperidine.
- Arrhenius analysis: Determine activation energy (Eₐ) by varying temperature (25–80°C). suggests side reactions (e.g., quinoline ring decomposition) occur above 70°C, necessitating lower temperatures for higher yields .
Q. What strategies are effective for derivatizing the 2,5-dimethoxybenzylamino group to enhance selectivity?
- Bioisosteric replacement: Substitute methoxy with trifluoromethoxy (improves metabolic stability; see for CF₃-containing analogs) .
- Prodrug approaches: Introduce esterase-cleavable groups (e.g., acetyl) to enhance bioavailability.
Q. How can target validation in disease models (e.g., cancer, inflammation) be rigorously designed?
- In vivo xenografts: Use immunodeficient mice with tumor volumes <200 mm³ for compound efficacy testing.
- Biomarker profiling: Quantify IL-6/TNF-α (inflammation) or caspase-3 (apoptosis) via ELISA. and highlight the importance of pharmacokinetic profiling (Cₘₐₓ, t₁/₂) to correlate in vitro and in vivo results .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
